molecular formula C8H12O3 B3266477 Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate CAS No. 426226-10-0

Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate

Cat. No.: B3266477
CAS No.: 426226-10-0
M. Wt: 156.18 g/mol
InChI Key: SOVNDLFKPGLMEE-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate is an organic compound characterized by its unique structural properties and functional groups. This compound falls within the broader category of esters, which are known for their wide array of applications in various scientific fields. Its distinct cyclopentenyl ring and the presence of both a hydroxyl and an ester group make it a subject of interest in synthetic organic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate can be synthesized via several routes. One common method involves the reaction of (1R,4S)-4-hydroxycyclopent-2-ene-1-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, which facilitates esterification. The reaction generally requires refluxing for a few hours to ensure complete conversion.

  • Reagents: (1R,4S)-4-hydroxycyclopent-2-ene-1-carboxylic acid, methanol, sulfuric acid

  • Conditions: Reflux, typically under inert atmosphere

Industrial Production Methods

In an industrial setting, this esterification process is often scaled up using continuous flow reactors to improve efficiency and yield. Catalysts such as solid acid resins can be used to replace sulfuric acid, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

  • Reduction: The ester can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: PCC, solvent (e.g., dichloromethane), room temperature

  • Reduction: LiAlH4, ether solvent, low temperature

  • Substitution: Acid (HCl) or base (NaOH), water, heat

Major Products Formed

  • Oxidation: Methyl [(1R,4S)-4-oxocyclopent-2-EN-1-YL]acetate

  • Reduction: Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]methanol

  • Substitution: (1R,4S)-4-hydroxycyclopent-2-ene-1-carboxylic acid, methanol

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals, making it valuable in medicinal chemistry.

Biology

Its derivatives are investigated for their potential as bioactive molecules, including anti-inflammatory and antimicrobial agents.

Medicine

Research explores its potential role in developing new therapeutic agents due to its unique structure and reactive groups.

Industry

It finds applications in the development of fragrances and flavorings due to its ester functional group, which is often associated with pleasant aromas.

Mechanism of Action

Mechanism of Effects

The effects of Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate depend on its interaction with specific enzymes and receptors in biological systems. Its hydroxyl group can form hydrogen bonds, while its ester group can participate in various biochemical reactions.

Molecular Targets and Pathways

The compound's primary molecular targets include specific enzymes involved in metabolic pathways, such as esterases that catalyze the hydrolysis of esters into acids and alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(1S,4R)-4-hydroxycyclopent-2-EN-1-YL]acetate

  • Ethyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate

  • Methyl [(1R,4S)-4-methoxycyclopent-2-EN-1-YL]acetate

Highlighting Uniqueness

Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate is not just a compound; it's a gateway to innovation and discovery in multiple scientific domains. Anything you’d like to dive deeper into?

Properties

IUPAC Name

methyl 2-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVNDLFKPGLMEE-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1C[C@@H](C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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